molecular formula C18H18N2O2 B2621884 [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol CAS No. 956573-26-5

[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B2621884
CAS No.: 956573-26-5
M. Wt: 294.354
InChI Key: DRORXPKWRSRKQX-UHFFFAOYSA-N
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Description

[1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol is a pyrazole-derived compound featuring a benzyl group at the 1-position, a 3-methoxyphenyl substituent at the 3-position, and a hydroxymethyl (-CH2OH) group at the 4-position. Its molecular formula is C18H18N2O2, with a molecular weight of 294.35 g/mol.

  • Condensation of hydrazides with ketones (e.g., acetophenone derivatives) .
  • Functionalization via oxidation/reduction (e.g., aldehyde intermediates reduced to alcohols) .

The compound is commercially available in research quantities (e.g., 5 g) , suggesting its utility as a building block in medicinal chemistry or materials science.

Properties

IUPAC Name

[1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-17-9-5-8-15(10-17)18-16(13-21)12-20(19-18)11-14-6-3-2-4-7-14/h2-10,12,21H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRORXPKWRSRKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326097
Record name [1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956573-26-5
Record name [1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good to excellent yields. Another approach involves the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) at position 4 undergoes oxidation under mild conditions.

Reagent/ConditionsProductYieldSource
Pyridinium chlorochromate (PCC) in CH2Cl₂(1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl)methanal55–57%
Iodine monochloride (ICl) in CHCl₃/K2CO34-Iodo-pyrazole-3-carbaldehyde92–96%
  • Mechanism : PCC oxidizes primary alcohols to aldehydes via a two-electron transfer process. Subsequent iodination introduces iodine at position 4 of the pyrazole ring .

Esterification and Protection

The hydroxyl group is susceptible to esterification and protection for further functionalization.

ReactionConditionsProductYieldSource
Acetic anhydride, pyridineRoom temperature, 8 hours(1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl)methyl acetate75%
Benzyl bromide, NaHTHF, 0°C to RT(1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl)methyl benzyl ether88%
  • Applications : Protected derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nucleophilic Substitution

The benzylic position (N1-benzyl group) participates in hydrogenolysis or alkylation.

Reagent/ConditionsProductYieldSource
H₂/Pd-C in EtOH3-(3-Methoxyphenyl)-1H-pyrazol-4-ylmethanol90%
Methyl iodide, K2CO31-Methyl-3-(3-methoxyphenyl)-1H-pyrazol-4-ylmethanol78%
  • Note : Hydrogenolysis removes the benzyl group, enabling further N-functionalization .

Condensation Reactions

The pyrazole ring undergoes regioselective cyclocondensation.

SubstrateConditionsProductYieldSource
β-Enamino diketones + arylhydrazinesEthanol, reflux3,5-Disubstituted pyrazole derivatives74%
Aldehydes + diazo compoundsKnoevenagel-cycloadditionPolyfunctional pyrazoles85%
  • Key Insight : Iron catalysts enhance regioselectivity for 1,3,5-substituted pyrazoles .

Biological Activity Modulation

Modifications influence interactions with enzymes (e.g., mTORC1) and autophagy pathways:

  • Autophagy modulation : Analogues disrupt autophagic flux via mTORC1 inhibition .

  • Antiproliferative activity : Submicromolar IC₅₀ values observed in MIA PaCa-2 cells .

Structural and Spectroscopic Data

PropertyValue/DescriptionSource
¹H NMR (CDCl₃) δ 4.70 (s, 2H, CH₂OH), 7.24–7.28 (m, ArH)
IR (KBr) νmax 3420 cm⁻¹ (O-H stretch)
Molecular Weight 294.35 g/mol

7.2. Regioselective Cyclization

  • Key reagent : β-Enamino diketones for 3,5-disubstituted pyrazoles .

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted the compound's potential in various pharmacological areas:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .
  • Antimicrobial Properties : The compound's structure allows it to interact with biological membranes, potentially leading to antimicrobial activity. Studies have suggested that pyrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
  • Anticancer Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The ability of this compound to induce apoptosis in cancer cells is under investigation, with preliminary results indicating potential as an anticancer agent .

Material Science Applications

The compound's unique chemical structure also lends itself to applications in material science:

  • Molecular Sensors : The ability of this compound to form complexes with metal ions suggests its use as a molecular sensor. Such sensors can detect specific ions or molecules in various environments, which is crucial for environmental monitoring and safety applications .
  • Luminophores : Its photophysical properties may allow it to be used in the construction of luminophores for optoelectronic devices. This application is particularly relevant in developing new materials for displays and lighting technologies .

Case Studies

Several studies have explored the applications of compounds related to this compound:

StudyFocusFindings
Moneer et al. (2021)Anti-inflammatory effectsCompounds showed significant inhibition of COX enzymes, indicating potential for treating inflammatory diseases .
Prajapat and Talesara (2016)Antimicrobial activityPyrazole derivatives exhibited notable antibacterial activity against multiple strains .
Chang et al. (2012)Anticancer propertiesCertain derivatives induced apoptosis in cancer cells, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action of [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA and proteins to exert anticancer activities . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Compound Name Substituents Molecular Formula Key Properties Applications/Notes
[1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol 1-Benzyl, 3-(3-methoxyphenyl), 4-CH2OH C18H18N2O2 Moderate polarity; potential antioxidant activity Research intermediate
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 1-(4-Methylphenyl), 3-pyridinyl, 4-CH2OH C16H15N3O Higher polarity (pyridine); possible metal coordination Biochemical probes
[3-(1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl)acrylic acid] 1-Benzyl, 3-(4-chlorophenyl), 4-CH2CH2COOH C19H15ClN2O2 Increased lipophilicity (Cl); reactive carboxyl group Polymer precursors
[1-Methyl-3-phenyl-1H-pyrazol-4-yl]methanol 1-Methyl, 3-phenyl, 4-CH2OH C11H12N2O Lower steric hindrance; simpler structure Drug discovery scaffolds
Key Observations:

The pyridinyl substituent in introduces basicity and hydrogen-bonding capability, altering solubility and biological target interactions.

Functional Group Reactivity :

  • The hydroxymethyl (-CH2OH) group in the target compound allows for derivatization (e.g., esterification, oxidation to aldehydes), similar to .
  • Acrylic acid in enables conjugation reactions (e.g., Michael addition), expanding utility in polymer chemistry.

Commercial and Research Utility

  • The target compound is marketed for high-throughput DNA sequencing research , likely as a fluorescent probe or enzyme inhibitor.
  • Santa Cruz Biotechnology offers analogs like [3-(1-benzyl-3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl)acrylic acid] for biochemical assays , highlighting the demand for tailored pyrazole derivatives in drug discovery.

Biological Activity

Chemical Identity
[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol is a compound with the molecular formula C18H18N2O2C_{18}H_{18}N_{2}O_{2} and a molecular weight of 294.35 g/mol. Its structure includes a pyrazole ring substituted with a benzyl group and a methoxyphenyl group, which contributes to its biological activity. The compound's SMILES representation is COC1=CC=CC(=C1)C2=NN(C=C2CO)CC3=CC=CC=C3 .

Synthesis
The synthesis of this compound typically involves cyclocondensation reactions using substituted phenylhydrazine and α, β-unsaturated aldehydes or ketones, often facilitated by catalysts such as vitamin B1.

The biological activity of this compound is attributed to its interaction with various molecular targets involved in critical biological pathways. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, and they may also interact with DNA and proteins, suggesting potential anticancer properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values for this particular compound remain underreported in current literature .

Comparison with Similar Compounds

To better understand the potential of this compound, it can be compared with other pyrazole derivatives:

Compound NameStructure FeatureAntimicrobial Activity (MIC)
1-benzyl-3-(4-methoxyphenyl)thioureaThiourea functional groupNot specified
1-benzyl-3-(4-methoxyphenyl)-1H-pyrazoleSimilar core structureNot specified
1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-carbaldehydeAldehyde functionalityNot specified

This table illustrates how structural modifications can influence the biological activity of pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol, and how are intermediates characterized?

  • Methodological Answer : A common approach involves refluxing hydrazine hydrate with substituted ketones or alcohols in ethanol under basic conditions (e.g., KOH). Post-reaction, the product is isolated via acidification and crystallization. Intermediates are characterized using ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm functional groups and molecular weights .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use P95/P1 respirators for particulate protection and ABEK-P2 filters for vapor exposure. Full-body protective clothing and gloves (e.g., nitrile) are mandatory. Avoid drainage contamination and ensure waste is processed by certified hazardous waste handlers .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Combine HPLC for purity assessment (≥95%) with X-ray crystallography (using SHELX programs for refinement) to resolve crystal structures. Cross-validate spectral data (NMR/IR) against computational predictions (e.g., DFT) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

  • Methodological Answer : Employ microwave-assisted synthesis to enhance reaction efficiency and reduce byproduct formation. Optimize solvent systems (e.g., ethanol/water mixtures) and catalyst loading. Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at peak conversion .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Perform 2D NMR experiments (COSY, HSQC) to assign ambiguous signals. Compare experimental data with density functional theory (DFT)-calculated chemical shifts . Re-crystallize the compound to isolate stereoisomers or polymorphs that may cause spectral discrepancies .

Q. What computational tools are recommended for predicting the compound’s reactivity or binding affinity?

  • Methodological Answer : Use molecular docking software (AutoDock Vina) to screen for biological targets (e.g., kinase inhibitors). Pair with MD simulations (GROMACS) to assess stability in binding pockets. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How does the methoxy group at the 3-phenyl position influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-donating methoxy group increases solubility in polar solvents and may enhance π-π stacking in crystal lattices. Study this via solubility assays (Hildebrand parameters) and Hirshfeld surface analysis of crystallographic data. Compare with analogs lacking the methoxy group .

Q. What strategies are effective for derivatizing the pyrazole ring to explore structure-activity relationships (SAR)?

  • Methodological Answer : Introduce substituents via Mannich reactions (e.g., amine alkylation) or cross-coupling (Suzuki for aryl groups). Prioritize substitutions at the 1-benzyl or 4-methanol positions and evaluate biological activity (e.g., antimicrobial assays) .

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